molecular formula C11H12N2O2 B1435988 methyl 1,3-dimethyl-1H-indazole-5-carboxylate CAS No. 1638769-00-2

methyl 1,3-dimethyl-1H-indazole-5-carboxylate

Cat. No.: B1435988
CAS No.: 1638769-00-2
M. Wt: 204.22 g/mol
InChI Key: SAVNQBGYRHDRMN-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Biochemical Analysis

Biochemical Properties

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Furthermore, it can alter metabolic pathways, leading to changes in energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, resulting in reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter metabolite levels within cells. For instance, the compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside the cells, it can bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can interact with nuclear proteins, affecting gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. Another method involves the cyclization of appropriate hydrazones with methyl formate under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate can be compared with other indazole derivatives such as:

Properties

IUPAC Name

methyl 1,3-dimethylindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-9-6-8(11(14)15-3)4-5-10(9)13(2)12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVNQBGYRHDRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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